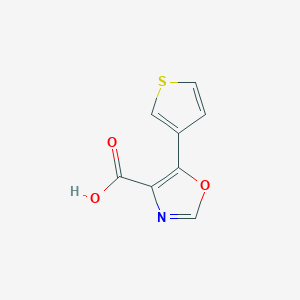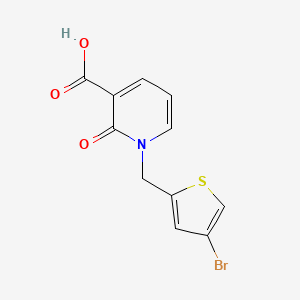
1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid
Overview
Description
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the pyridine and thiophene rings suggests that the compound may have aromatic properties. The bromine atom could make the compound more reactive, as bromine is a good leaving group .
Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions. The carboxylic acid group could participate in acid-base reactions, and the bromine atom could be involved in substitution or elimination reactions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could make the compound acidic, and the bromine atom could increase its molecular weight .
Scientific Research Applications
Synthesis and Applications in Organic Chemistry
"1-((4-Bromothiophen-2-yl)methyl)-2-oxo-1,2-dihydropyridine-3-carboxylic acid" is a compound that belongs to the class of 1,4-dihydropyridines (DHPs), which are significant due to their nitrogen-containing heterocyclic structure. DHPs have been utilized extensively as a core structure in various drugs and as starting materials in synthetic organic chemistry, largely because of their presence in biological applications. The synthesis of 1,4-DHPs, including compounds structurally related to the specified chemical, often involves multi-component reactions, with Hantzsch Condensation reaction being a primary method for their preparation. These compounds are targeted for complex organic syntheses due to their bioactive potential and are compared for their structure-activity relationships (SARs) to develop more biologically active compounds (Sohal, 2021).
Biocatalyst Inhibition and Microbial Production
The carboxylic acid functional group, characteristic of the specified compound, plays a significant role in microbial inhibition and is utilized in biorenewable chemical production. Carboxylic acids, like the one , have been shown to inhibit microbial growth at concentrations below desired yield and titer. They are used as precursors in the fermentative production of various industrial chemicals by engineered microbes. This inhibition aspect is crucial for developing metabolic engineering strategies aimed at increasing microbial tolerance to such inhibitory compounds. The understanding of how carboxylic acids affect microbial cell membranes and internal pH is vital for improving the robustness of biocatalysts for industrial applications (Jarboe, Royce, & Liu, 2013).
Phosphonic Acid Analogues and Applications
While not directly related to the exact structure of "this compound", phosphonic acids represent an interesting comparison point in the realm of scientific research. Phosphonic acids, characterized by a phosphorus atom bonded to three oxygen atoms and one carbon atom, have been used for their bioactive properties, for bone targeting, and in the design of supramolecular materials, among other applications. The synthesis methods and diverse applications of phosphonic acids underline the importance of exploring functional groups analogous to carboxylic acids for potential use in various research and industrial fields (Sevrain, Berchel, Couthon, & Jaffrès, 2017).
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
1-[(4-bromothiophen-2-yl)methyl]-2-oxopyridine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H8BrNO3S/c12-7-4-8(17-6-7)5-13-3-1-2-9(10(13)14)11(15)16/h1-4,6H,5H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TVZLFSPVTBYLNH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN(C(=O)C(=C1)C(=O)O)CC2=CC(=CS2)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H8BrNO3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![[1-(2-Aminophenyl)pyrrolidin-2-yl]methanol](/img/structure/B1464504.png)
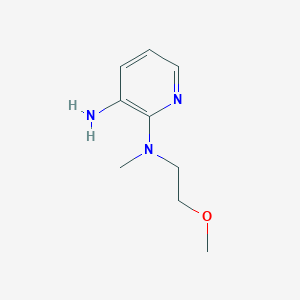
![2-[3-(aminomethyl)piperidin-1-yl]-N-butylacetamide](/img/structure/B1464506.png)
![1-{[(1-methyl-1H-imidazol-2-yl)sulfanyl]methyl}cyclohexan-1-ol](/img/structure/B1464507.png)
![3-chloro-N-[2-(pyridin-2-yl)ethyl]pyrazin-2-amine](/img/structure/B1464511.png)
![3-chloro-N-[(pyridin-4-yl)methyl]pyrazin-2-amine](/img/structure/B1464512.png)
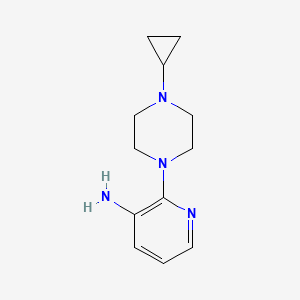
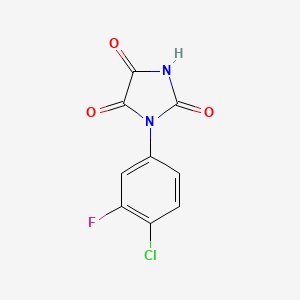

![2-[4-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464518.png)
![2-[3-(aminomethyl)piperidin-1-yl]-N-(2-methoxyethyl)acetamide](/img/structure/B1464521.png)
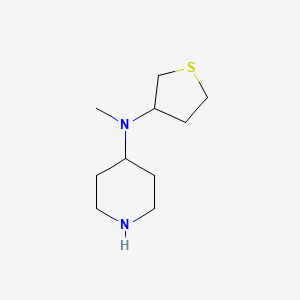
![3-chloro-N-[(oxolan-2-yl)methyl]pyrazin-2-amine](/img/structure/B1464526.png)
